molecular formula C15H14N2O4S B7731406 4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID

4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID

Cat. No.: B7731406
M. Wt: 318.3 g/mol
InChI Key: CJGMSJNEPKHONN-XFXZXTDPSA-N
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Description

4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound that features a thiazole ring, a morpholine moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Moiety: This step involves the reaction of the thiazole intermediate with morpholine, often under reflux conditions.

    Attachment of the Benzoic Acid Group: The final step involves the coupling of the morpholine-thiazole intermediate with a benzoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole itself, thiamine (Vitamin B1), and ritonavir.

    Morpholine Derivatives: Compounds like morpholine, morpholinoethanol, and morpholinopropanol.

    Benzoic Acid Derivatives: Compounds like benzoic acid, salicylic acid, and p-aminobenzoic acid.

Uniqueness

4-{[(5Z)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOIC ACID is unique due to its combination of a thiazole ring, a morpholine moiety, and a benzoic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-13-12(9-10-1-3-11(4-2-10)14(19)20)22-15(16-13)17-5-7-21-8-6-17/h1-4,9H,5-8H2,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGMSJNEPKHONN-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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